4,6-Dimethoxy-1,3-benzenedisulfonamide chemical structure and physical properties
4,6-Dimethoxy-1,3-benzenedisulfonamide chemical structure and physical properties
An In-Depth Technical Guide to 4,6-Dimethoxy-1,3-benzenedisulfonamide: Structural Architecture, Physical Properties, and Synthesis
Executive Summary
4,6-Dimethoxy-1,3-benzenedisulfonamide is a highly specialized bis-sulfonamide derivative that serves as a critical pharmacophore in medicinal chemistry, particularly in the development of Carbonic Anhydrase Inhibitors (CAIs)[1]. The 1,3-benzenedisulfonamide core is a well-documented scaffold for inhibiting metalloenzymes, but the strategic addition of methoxy groups at the 4 and 6 positions introduces unique electronic and steric parameters. This whitepaper provides a comprehensive analysis of its molecular architecture, physical properties, synthetic pathways, and mechanistic role in biological systems.
Chemical Structure & Molecular Architecture
The molecular architecture of 4,6-dimethoxy-1,3-benzenedisulfonamide ( C8H12N2O6S2 ) is characterized by a central benzene ring symmetrically substituted with two electron-donating methoxy ( −OCH3 ) groups and two electron-withdrawing sulfonamide ( −SO2NH2 ) groups.
Electronic Modulation: The methoxy groups exert a strong +M (mesomeric) effect, donating electron density into the aromatic ring, while simultaneously exerting a -I (inductive) effect. Because they are positioned ortho and para to the sulfonamide groups, they significantly alter the electron density at the sulfonamide nitrogen. This modulation lowers the pKa of the sulfonamide group, facilitating its deprotonation at physiological pH. The resulting sulfonamide anion is the active species required for coordinating with the Zn2+ ion in the active site of carbonic anhydrase[2].
Structure-Activity Relationship (SAR) of 4,6-dimethoxy-1,3-benzenedisulfonamide.
Physical and Chemical Properties
The physical properties of 4,6-dimethoxy-1,3-benzenedisulfonamide dictate its solubility, bioavailability, and handling requirements. The presence of four hydrogen bond donors and six acceptors makes it a highly polar molecule, which is advantageous for aqueous solubility but requires careful formulation for lipid membrane permeability[3].
| Property | Value | Description / Significance |
| IUPAC Name | 4,6-Dimethoxybenzene-1,3-disulfonamide | Standardized nomenclature. |
| Molecular Formula | C8H12N2O6S2 | Core composition. |
| Molecular Weight | 296.32 g/mol | Optimal for small-molecule drug design (Lipinski's Rule of 5). |
| Precursor CAS No. | 80585-40-6 | 4,6-Dimethoxybenzene-1,3-disulfonyl chloride[4]. |
| H-Bond Donors | 4 | Provided by the two primary sulfonamide ( −NH2 ) groups. |
| H-Bond Acceptors | 6 | Provided by the methoxy oxygens and sulfonyl oxygens. |
| Solubility | Soluble in DMSO, DMF | Requires polar aprotic solvents for stock solutions; sparingly soluble in H2O [5]. |
Synthesis and Experimental Workflows
The synthesis of 4,6-dimethoxy-1,3-benzenedisulfonamide is achieved via a robust, two-step protocol starting from 1,3-dimethoxybenzene. The methodology relies on electrophilic aromatic substitution followed by nucleophilic acyl substitution.
Step-by-Step Methodology
Phase 1: Chlorosulfonation to 4,6-Dimethoxybenzene-1,3-disulfonyl chloride Causality Insight: Chlorosulfonic acid ( ClSO3H ) acts as both the reagent and the solvent. An excess is required to drive the equilibrium past the intermediate sulfonic acid directly to the sulfonyl chloride.
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Preparation: Cool a round-bottom flask containing 5.0 equivalents of chlorosulfonic acid to 0°C using an ice-salt bath.
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Addition: Slowly add 1.0 equivalent of 1,3-dimethoxybenzene dropwise over 30 minutes. Self-Validating Step: The reaction mixture will turn deep red/purple, indicating the formation of the electrophilic intermediate.
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Heating: Gradually warm the mixture to 60°C and stir for 3 hours to ensure complete disubstitution at the sterically unhindered 4 and 6 positions.
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Quenching: Carefully pour the mixture over crushed ice with vigorous stirring. Causality Insight: The extreme exothermicity of ClSO3H reacting with water must be controlled by ice to prevent the thermal hydrolysis of the newly formed sulfonyl chloride back to a sulfonic acid.
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Isolation: Filter the resulting white precipitate (4,6-dimethoxybenzene-1,3-disulfonyl chloride, CAS 80585-40-6)[4], wash with cold water, and dry under a vacuum.
Phase 2: Amidation to 4,6-Dimethoxy-1,3-benzenedisulfonamide
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Dissolution: Dissolve the sulfonyl chloride intermediate in a minimal amount of dry tetrahydrofuran (THF).
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Amidation: Add the solution dropwise to a vigorously stirred solution of concentrated aqueous ammonia ( NH4OH , 10 equivalents) at 0°C. Causality Insight: Excess ammonia is mandatory to neutralize the HCl byproduct; otherwise, the acidic environment will protonate the remaining ammonia, halting the nucleophilic attack.
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Precipitation: Evaporate the THF under reduced pressure. The target disulfonamide will precipitate from the aqueous layer.
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Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 4,6-dimethoxy-1,3-benzenedisulfonamide.
Synthetic pathway for 4,6-dimethoxy-1,3-benzenedisulfonamide.
Biological Activity and Mechanistic Insights
Derivatives of 1,3-benzenedisulfonamide are classically recognized as potent inhibitors of Carbonic Anhydrase (CA, EC 4.2.1.1), a ubiquitous metalloenzyme responsible for the reversible hydration of carbon dioxide[2].
The mechanism of action relies on the sulfonamide group acting as a zinc-binding group (ZBG). In the hydrophobic pocket of the CA active site, the deprotonated sulfonamide anion displaces the zinc-bound water molecule/hydroxide ion. The 4,6-dimethoxy substitutions provide critical steric bulk that interacts with the hydrophilic and hydrophobic halves of the enzyme's active site, dictating isozyme selectivity (e.g., favoring tumor-associated isoforms like CA IX over off-target cytosolic CA II)[1].
Mechanism of carbonic anhydrase inhibition by sulfonamide anions.
References
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Molbase. "1,3-DiMethoxybenzene-Molbase: 4,6-dimethoxybenzene-1,3-disulfonyl chloride." Molbase Chemical Database. Available at:[Link]
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Mincione, F., et al. "Carbonic Anhydrase Inhibitors: Synthesis of Water-Soluble, Aminoacyl/Dipeptidyl Sulfonamides Possessing Long-Lasting Intraocular Pressure-Lowering Properties via the Topical Route." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
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Vulolo, D., et al. "Carbonic Anhydrase Inhibitors. The Mitochondrial Isozyme VB as a New Target for Sulfonamide and Sulfamate Inhibitors." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
